molecular formula C17H17N3O2 B10934833 N-ethyl-3,6-dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-ethyl-3,6-dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10934833
M. Wt: 295.34 g/mol
InChI Key: QZPFUWKZCRKAKN-UHFFFAOYSA-N
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Description

N-ethyl-3,6-dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that contains both oxazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3,6-dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the formation of the oxazole and pyridine rings followed by their fusion. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the oxazole and pyridine rings.

    Condensation Reactions: Condensation of suitable amines and carboxylic acids or their derivatives can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3,6-dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-ethyl-3,6-dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of N-ethyl-3,6-dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • N-ethyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Uniqueness

N-ethyl-3,6-dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to the presence of both ethyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the oxazole and pyridine rings provides a distinct structural framework that can lead to specific interactions and effects not observed in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-ethyl-3,6-dimethyl-N-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H17N3O2/c1-4-20(13-8-6-5-7-9-13)17(21)14-10-11(2)18-16-15(14)12(3)19-22-16/h5-10H,4H2,1-3H3

InChI Key

QZPFUWKZCRKAKN-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C3C(=NOC3=NC(=C2)C)C

Origin of Product

United States

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